Sulfinamide (S(IV)) vs. Sulfonamide (S(VI)) Oxidation State: Hydrogen-Bond Acceptor Count and Protein Binding Consequences
The target compound's sulfinamide functional group (RS(O)–N) possesses one S=O hydrogen-bond acceptor site, compared to two S=O acceptor sites in the analogous sulfonamide (RS(O)2–N). This fundamental difference was quantitatively characterized in a model protein system (FKBP12), where sulfinamide diastereomers 5a and 5b—which differ from a reference sulfonamide (KD = 2.6 nM) solely by deletion of one sulfonamide oxygen—exhibited KD values of 360 nM and 283 nM, respectively, representing a >100-fold reduction in binding affinity directly attributable to the altered hydrogen-bond network, while sulfenamide analogs (zero S=O oxygens) showed further affinity loss (KD = 1390 and 1160 nM) [1]. This graded response demonstrates that S(IV) sulfinamides occupy a pharmacologically distinct middle ground between sulfonamides and sulfenamides, providing a tunable hydrogen-bond profile unavailable with either extreme.
| Evidence Dimension | FKBP12 binding affinity (KD) as a function of sulfur oxidation state |
|---|---|
| Target Compound Data | Sulfinamide S(IV): KD ≈ 280–360 nM (class-level; specific compound not measured in this system) |
| Comparator Or Baseline | Reference sulfonamide (S(VI), compound 1): KD = 2.6 nM; Sulfenamide (S(II)): KD = 1160–1390 nM |
| Quantified Difference | Sulfinamide: ~108- to 138-fold weaker than optimized sulfonamide; ~4-fold stronger than sulfenamide |
| Conditions | Fluorescence polarization assay; FKBP12 protein; pH 7.4; room temperature |
Why This Matters
For users targeting protein binding pockets where sulfonamide oxygen interactions are critical, the monoxo sulfinamide geometry provides a distinct interaction profile that cannot be recapitulated by dioxo sulfonamides or zero-oxo sulfenamides.
- [1] Meyners, C.; Baud, M. G. J.; Hausch, F.; et al. Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogues. JACS Au 2023, 3 (9), 2478–2486. View Source
